4-Chloroindole

Catalog No.
S596633
CAS No.
25235-85-2
M.F
C8H6ClN
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloroindole

CAS Number

25235-85-2

Product Name

4-Chloroindole

IUPAC Name

4-chloro-1H-indole

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H

InChI Key

SVLZRCRXNHITBY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C(=C1)Cl

Synonyms

4-Chloro-1H-indole; NSC 88141;

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)Cl

4-Chloroindole is an organic compound with the molecular formula C₈H₆ClN. It consists of an indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with a chlorine atom substituted at the fourth position. This compound is notable for its role as a precursor in the synthesis of various biologically active derivatives, particularly in plant growth regulation.

4-Chloroindole is considered a mild irritant and should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: 4-Chloroindole can be reduced to form 4-chloroindoline, altering its reactivity and biological properties.

These reactions are crucial for synthesizing derivatives that exhibit enhanced biological activities.

4-Chloroindole and its derivatives, particularly 4-chloroindole-3-acetic acid, have demonstrated significant biological activities:

  • Plant Growth Regulation: 4-Chloroindole-3-acetic acid acts as a plant growth regulator, promoting root formation and elongation in various plant species. It has been shown to enhance adventitious root formation in cuttings and increase coleoptile elongation in Avena species .
  • Auxin Activity: The compound exhibits auxin-like properties, influencing plant growth and development by modulating cell elongation and division .

Various methods have been developed for synthesizing 4-chloroindole:

  • From Indole Derivatives: A common method involves chlorination of indole using chlorinating agents such as phosphorus pentachloride or thionyl chloride.
  • Via Nitro Compounds: Starting from nitro compounds like 2-chloro-6-nitrotoluene, 4-chloroindole can be synthesized through reduction and cyclization processes .
  • Using Halogenated Precursors: The synthesis may also involve halogenated precursors that undergo substitution reactions to yield 4-chloroindole .

Research indicates that 4-chloroindole interacts with various biological systems:

  • Plant Hormone Interaction: It has been shown to interact synergistically with other plant hormones, enhancing their effects on growth and development .
  • Toxicological Studies: Interaction studies have revealed that while it promotes growth in plants, it can cause irritation in humans upon contact, necessitating careful handling .

Several compounds share structural similarities with 4-chloroindole. Here are some notable examples:

Compound NameStructure/FeaturesUnique Properties
IndoleBasic structure without chlorineFound widely in nature; precursor to many compounds
5-BromoindoleBromine substitution at the fifth positionExhibits different biological activities compared to 4-chloro derivative
4-IodoindoleIodine substitution at the fourth positionShows distinct reactivity and biological properties
2-ChloroindoleChlorine at the second positionDifferent interaction profile with biological systems

4-Chloroindole stands out due to its specific chlorine substitution pattern, which significantly influences its reactivity and biological activity compared to these similar compounds.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25235-85-2

Dates

Modify: 2023-09-14

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